molecular formula C4H9ClOS B6596700 butane-1-sulfinyl chloride CAS No. 13455-88-4

butane-1-sulfinyl chloride

Cat. No. B6596700
CAS RN: 13455-88-4
M. Wt: 140.63 g/mol
InChI Key: LTQJJIHJWKUKKQ-UHFFFAOYSA-N
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Description

Butane-1-sulfinyl chloride, also known as (1-chlorobutane-1-sulfinyl chloride), is an important organic compound that has a wide range of applications in the field of science. It is a colorless liquid with a pungent odor and is widely used in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. This compound is widely used in the research and development of new drugs, as well as in the production of various industrial chemicals.

Scientific Research Applications

Butane-1-sulfinyl chloride is widely used in scientific research, particularly in the synthesis of various organic compounds. It is used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of new drugs and in the development of new pharmaceuticals.

Mechanism of Action

Butane-1-sulfinyl chloride is an important organic compound that acts as a halogenating agent in the synthesis of various organic compounds. When it reacts with a halogenating agent, it breaks the carbon-halogen bond and forms a new carbon-sulfur bond. This reaction is known as a halogenation reaction and is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Butane-1-sulfinyl chloride has been shown to have a variety of biochemical and physiological effects. It is known to be an irritant to the skin and eyes, and can cause irritation and inflammation when it comes in contact with the skin. It is also known to be toxic to aquatic organisms and can cause damage to the environment if it is released into the environment.

Advantages and Limitations for Lab Experiments

Butane-1-sulfinyl chloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is highly toxic and should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for the use of butane-1-sulfinyl chloride in laboratory experiments. One potential use is in the synthesis of new organic compounds, particularly those that are used in pharmaceuticals and agrochemicals. Another potential use is in the development of new drugs and other pharmaceuticals. Additionally, this compound could be used in the synthesis of new polymers and other materials. Finally, it could be used in the development of new catalysts and other materials that are used in industrial processes.

Synthesis Methods

Butane-1-sulfinyl chloride can be synthesized in a two-step process. The first step involves the reaction of 1-chlorobutane with sulfur dioxide in the presence of a base, such as sodium hydroxide, to form the intermediate 1-chlorobutane-1-sulfinate. The second step involves the reaction of the 1-chlorobutane-1-sulfinate with a halogenating agent, such as chlorine, to form the desired butane-1-sulfinyl chloride.

properties

IUPAC Name

butane-1-sulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJJIHJWKUKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454152
Record name 1-Butanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanesulfinyl chloride

CAS RN

13455-88-4
Record name 1-Butanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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